molecular formula C36H48 B8547106 1,2,3,4,6,11-Hexapropylnathpthacene

1,2,3,4,6,11-Hexapropylnathpthacene

Cat. No.: B8547106
M. Wt: 480.8 g/mol
InChI Key: PCSPYPYSVWGSOB-UHFFFAOYSA-N
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Description

1,2,3,4,6,11-Hexapropylnathpthacene is a polycyclic aromatic hydrocarbon with the molecular formula C36H48 It is a derivative of naphthacene, where six propyl groups are attached to the naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,11-Hexapropylnathpthacene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:

    Friedel-Crafts Acylation: This step involves the acylation of naphthacene using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction, which converts the acyl groups to propyl groups using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,11-Hexapropylnathpthacene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.

    Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,2,3,4,6,11-Hexapropylnathpthacene has several applications in scientific research:

    Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2,3,4,6,11-Hexapropylnathpthacene involves its interaction with molecular targets through hydrophobic interactions and π-π stacking. These interactions can affect the function of biological macromolecules, potentially leading to changes in cellular processes. The pathways involved may include signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of propyl groups.

    5,6,11,12-Tetraphenylnaphthacene:

Uniqueness

1,2,3,4,6,11-Hexapropylnathpthacene is unique due to its specific substitution pattern with propyl groups, which imparts distinct physical and chemical properties compared to its phenyl-substituted counterparts. This uniqueness makes it valuable for specific applications in organic electronics and materials science.

Properties

Molecular Formula

C36H48

Molecular Weight

480.8 g/mol

IUPAC Name

1,2,3,4,6,11-hexapropyltetracene

InChI

InChI=1S/C36H48/c1-7-15-25-26(16-8-2)28(18-10-4)34-24-36-30(20-12-6)32-22-14-13-21-31(32)29(19-11-5)35(36)23-33(34)27(25)17-9-3/h13-14,21-24H,7-12,15-20H2,1-6H3

InChI Key

PCSPYPYSVWGSOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C3C(=CC2=C(C4=CC=CC=C41)CCC)C(=C(C(=C3CCC)CCC)CCC)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,12-Dihydro-1,2,3,4,6,11-hexapropylnaphthacene (0.503 g, 1.04 mmol), 2,3-dichloro-5,6-dicyanobenzoquinone (0.260 g, 1.14 mmol) and 1,4-dioxane (3 ml) were charged in a reactor. The mixture was refluxed for 24 hours. After cooling, the precipitates were removed by filtration. The solvent in the mixture was removed in vacuum followed by recrystallization from chloroform/methanol. The orange red title compound (0.112 g) was obtained. The NMR yield was 36% and the isolation yield was 22%.
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
36%

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